molecular formula C11H8BF2NO2 B14077665 (2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid

(2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid

Cat. No.: B14077665
M. Wt: 235.00 g/mol
InChI Key: ADIBCDSOOZLVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine derivative, a metal-halogen exchange can be performed using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of these molecules .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals .

Mechanism of Action

The mechanism of action of (2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3,5-Difluorophenyl)pyridin-4-yl)boronic acid is unique due to the presence of both the difluorophenyl and pyridine moieties. This combination enhances its reactivity and allows for the formation of more complex and diverse organic molecules .

Properties

Molecular Formula

C11H8BF2NO2

Molecular Weight

235.00 g/mol

IUPAC Name

[2-(3,5-difluorophenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H8BF2NO2/c13-9-3-7(4-10(14)6-9)11-5-8(12(16)17)1-2-15-11/h1-6,16-17H

InChI Key

ADIBCDSOOZLVFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC(=CC(=C2)F)F)(O)O

Origin of Product

United States

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